

# Physical and chemical properties of Dryocrassin ABBA

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dryocrassin ABBA

Cat. No.: B084698

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## Dryocrassin ABBA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Dryocrassin ABBA** is a naturally occurring phloroglucinol derivative isolated from the rhizomes of *Dryopteris crassirhizoma*[1][2]. This complex polyphenolic compound has garnered significant scientific interest due to its diverse and potent biological activities, including antiviral, antibacterial, and antitumor properties[1][3][4]. Its multifaceted therapeutic potential makes it a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the physical and chemical properties of **Dryocrassin ABBA**, alongside detailed experimental protocols and visualizations of its known mechanisms of action.

### Physical and Chemical Properties

**Dryocrassin ABBA** is described as a yellow crystalline solid or powder[2][5]. Its purity has been determined to be greater than 98% by High-Performance Liquid Chromatography (HPLC) [2][6][7].

**Table 1: Physical and Chemical Data of Dryocrassin****ABBA**

Property	Value	Source(s)
Molecular Formula	C43H48O16	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	820.81 g/mol	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	12777-70-7	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
IUPAC Name	2-acetyl-4-[[3-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one	<a href="#">[1]</a>
Canonical SMILES	<chem>CCCC(=O)c1c(O)c(CC2=C(O)C(C)(C)C(O)=C(C(C)=O)C2=O)c(O)c(Cc2c(O)c(CC3=C(O)C(C)(C)C(O)=C(C(C)=O)C3=O)c(O)c(C(=O)CCC)c2O)c1O</chem>	<a href="#">[3]</a>
Density	1.5 ± 0.1 g/cm <sup>3</sup>	<a href="#">[4]</a>
Boiling Point	1089.0 ± 65.0 °C at 760 mmHg	<a href="#">[4]</a>
Flash Point	626.1 ± 30.8 °C	<a href="#">[4]</a>
LogP	8.08	<a href="#">[4]</a>
Index of Refraction	1.673	<a href="#">[4]</a>

**Table 2: Solubility of Dryocrassin ABBA**

Solvent	Concentration/Information	Recommendations	Source(s)
DMSO	10 mM; 16.67 mg/mL (20.31 mM)	Sonication is recommended	<a href="#">[3]</a> <a href="#">[8]</a>
In Vivo Formulation	1 mg/mL (1.22 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	Sonication is recommended	<a href="#">[3]</a>
Other Solvents	Pyridine, Methanol, Ethanol	<a href="#">[2]</a> <a href="#">[5]</a>	

## Experimental Protocols

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of **Dryocrassin ABBA** has been determined to be over 99% using HPLC.[\[7\]](#)[\[9\]](#)

- Method: A study reported the retention time of **Dryocrassin ABBA** to be 8.399 minutes.[\[7\]](#)[\[9\]](#)
- Another reported HPLC method utilized the following conditions:
  - Mobile Phase: Isopropanol - Methanol - Chloroform - H<sub>2</sub>O - Phosphoric acid (102:20:12:24:0.1, v/v)
  - Flow Rate: 1.0 ml/min
  - Column Temperature: Room Temperature
  - Detection Wavelength: 283 nm[\[2\]](#)

### Quantification in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and accurate LC-MS/MS method has been developed for the determination of **Dryocrassin ABBA** in rat plasma.[5]

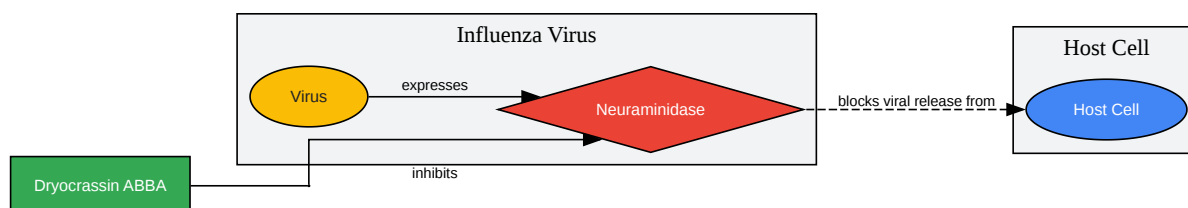
- Chromatographic Separation:
  - Column: Zorbax SB-C18 column (50 × 2.1 mm, 1.8 µm)
  - Eluent A: 10 mM ammonium acetate in methanol containing 0.1% formic acid
  - Eluent B: 10 mM ammonium acetate in water containing 0.1% formic acid
  - Elution Composition: A:B = 99:1 (v/v)
  - Flow Rate: 0.3 mL/min[5]

## Mechanism of Action and Signaling Pathways

**Dryocrassin ABBA** exhibits its biological activities through various mechanisms, including the inhibition of viral neuraminidase, modulation of host immune responses, and induction of apoptosis in cancer cells.

### Antiviral Activity against Influenza Virus

**Dryocrassin ABBA** has demonstrated potent inhibitory activity against influenza virus neuraminidases, a crucial enzyme for viral replication and release.[1] It has shown significant efficacy against H7N9 and H5N1 influenza strains.[1][4] The proposed mechanism involves blocking the active site of the neuraminidase enzyme.

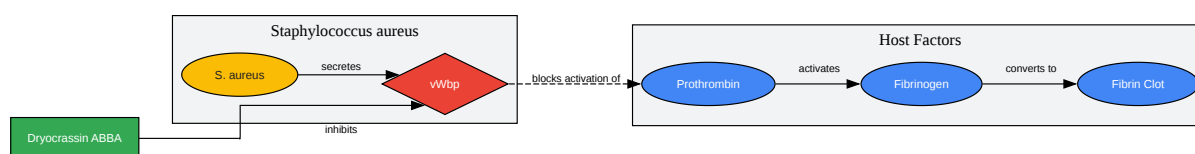


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Caption: Inhibition of influenza virus neuraminidase by **Dryocrassin ABBA**.

## Antibacterial Activity against *Staphylococcus aureus*

**Dryocrassin ABBA** inhibits the coagulase activity of von Willebrand factor-binding protein (vWbp) from *Staphylococcus aureus*.<sup>[4][10]</sup> This action prevents the conversion of fibrinogen to fibrin, a key step in the formation of blood clots that the bacteria use for protection and dissemination.

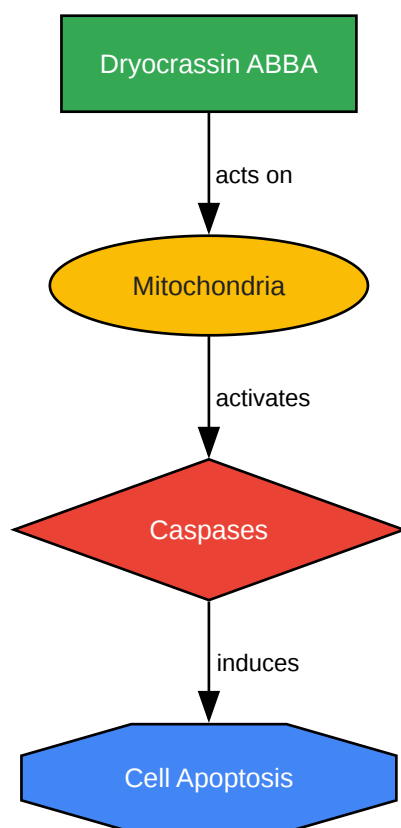


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Caption: Inhibition of *S. aureus* coagulase activity by **Dryocrassin ABBA**.

## Antitumor Activity via Apoptosis Induction

**Dryocrassin ABBA** has been shown to induce apoptosis in human hepatocellular carcinoma cells.<sup>[11]</sup> This process is believed to be mediated through the mitochondrial pathway involving caspases.



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Caption: Proposed mechanism of **Dryocrassin ABBA**-induced apoptosis in cancer cells.

## Conclusion

**Dryocrassin ABBA** is a promising natural product with a well-defined chemical structure and a growing body of evidence supporting its potent biological activities. The data presented in this technical guide, including its physical and chemical properties, established experimental protocols, and known mechanisms of action, provide a solid foundation for researchers and drug development professionals. Further investigation into its pharmacokinetic and pharmacodynamic profiles, as well as its efficacy in more complex disease models, is warranted to fully elucidate its therapeutic potential.

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- To cite this document: BenchChem. [Physical and chemical properties of Dryocrassin ABBA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084698#physical-and-chemical-properties-of-dryocrassin-abba]

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